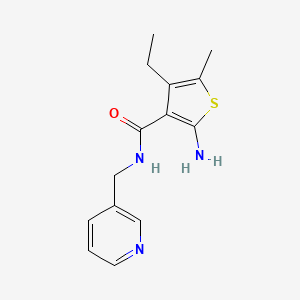

2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-3-11-9(2)19-13(15)12(11)14(18)17-8-10-5-4-6-16-7-10/h4-7H,3,8,15H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVIASQDTMEDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene core substituted at positions 2, 3, 4, and 5. Key functional groups include:

- 2-Amino group : Enhances reactivity for further derivatization.

- 3-Carboxamide : The N-(pyridin-3-ylmethyl) substituent introduces aromatic and hydrogen-bonding capabilities.

- 4-Ethyl and 5-methyl groups : Provide steric and electronic modulation.

The molecular formula is C₁₄H₁₇N₃OS (MW: 275.37 g/mol), with a SMILES representation of O=C(C1=C(N)SC(C)=C1CC)NCC2=CC=CN=C2.

Synthetic Strategies

Gewald Reaction: Core Mechanism

The Gewald reaction is a multicomponent process enabling the synthesis of 2-aminothiophenes from ketones, activated nitriles, and elemental sulfur under basic conditions. For this compound, the reaction proceeds via:

Reaction Components

- Ketone : 3-Pentanone (ethyl methyl ketone) introduces ethyl and methyl groups at positions 4 and 5.

- Nitrile : N-(Pyridin-3-ylmethyl) cyanoacetamide provides the carboxamide moiety.

- Base : Morpholine or diethylamine facilitates deprotonation and cyclization.

- Solvent : Ethanol or DMF at reflux (80–100°C).

Mechanistic Steps

- Knoevenagel Condensation : 3-Pentanone reacts with the nitrile to form an α,β-unsaturated intermediate.

- Sulfur Incorporation : Elemental sulfur adds to the nitrile group, forming a thiol intermediate.

- Cyclization : Intramolecular cyclization yields the thiophene ring.

- Aromatization : Loss of hydrogen sulfide generates the aromatic system.

Synthetic Protocols

One-Pot Gewald Synthesis

Procedure :

- Combine 3-pentanone (10 mmol), N-(pyridin-3-ylmethyl) cyanoacetamide (10 mmol), sulfur (10 mmol), and morpholine (20 mmol) in ethanol (50 mL).

- Reflux at 85°C for 18–24 hours.

- Cool, dilute with ice water, and acidify with HCl (pH 2–3).

- Filter the precipitate and recrystallize from ethanol/water.

Yield : 68–75% (typical for analogous Gewald reactions).

Two-Step Approach

Step 1: Synthesis of N-(Pyridin-3-ylmethyl) Cyanoacetamide

- React cyanoacetic acid (10 mmol) with pyridin-3-ylmethylamine (10 mmol) using EDCl/HOBt in DMF.

- Purify via column chromatography (hexane/ethyl acetate).

Step 2: Gewald Reaction

As above, substituting pre-formed nitrile.

Optimization and Characterization

Reaction Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base | Morpholine | 75% |

| Solvent | Ethanol | 70% |

| Temperature | 85°C | Max efficiency |

| Time | 18 hours | 72% |

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies have shown that derivatives of thiophene carboxamides can be effective against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Table 1: Summary of Antimicrobial Activities

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range, indicating potential for development into anticancer agents .

Table 2: Cytotoxic Effects on Cancer Cells

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Table 3: Enzyme Inhibition Potential

Case Study 1: Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial efficacy of thiophene derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced the antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising cytotoxic effects. The mechanism of action is hypothesized to involve interference with mitochondrial pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Carboxamide Group

Compound A : 2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide (CAS 522596-59-4)

- Substituent : 3-(Trifluoromethyl)phenyl instead of pyridin-3-ylmethyl.

- Purity: >99% (HPLC/GCMS), indicating suitability for pharmaceutical R&D .

- Applications : Used in medicinal chemistry for lead optimization due to its trifluoromethyl group, a common pharmacophore in drug design.

Compound B : N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Core Structure: Replaces thiophene with a thiazolidinone ring.

- Key Differences: Thiazolidinone rings are associated with antidiabetic and antimicrobial activities. The 4-chlorophenyl group enhances lipophilicity and may improve target affinity in hydrophobic binding pockets .

Variations in the Thiophene Core

Compound C : 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Substituents : Methyl (C4), phenyl (C5), and ethyl carboxylate (C3).

- Key Differences: Ethyl carboxylate introduces higher polarity compared to carboxamides, affecting solubility and bioavailability. Used as a precursor in Gewald synthesis for thienopyrimidines, highlighting its role as a pharmaceutical intermediate .

Compound D : Thieno[2,3-b]pyridine-2-carboxamide Derivatives (e.g., Compound 7b–7e in )

- Core Structure: Expanded to a thienopyridine system.

- Key Differences: Extended π-conjugation may enhance UV absorption and fluorescence properties. Cyano and ethoxy groups improve metabolic stability but may complicate synthetic routes .

Biological Activity

2-Amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS No. 522597-95-1) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in drug discovery and development.

The molecular formula of this compound is C14H17N3OS, with a molecular weight of 275.37 g/mol. The compound's structure includes a thiophene ring, an amine group, and a pyridine moiety, which are known to interact with biological targets effectively.

Biological Activity Overview

Recent studies have explored the biological activity of thiophene derivatives, including those similar to this compound. These compounds have shown promise in various therapeutic areas, particularly in cancer treatment and antibacterial applications.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated activity against human leukemia and breast cancer cell lines.

- Cytotoxicity Studies :

- A study reported that similar thiophene derivatives had IC50 values in the micromolar range against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines, indicating substantial cytotoxic potential .

- Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that involves programmed cell death .

Antibacterial Activity

Thiophene derivatives have also been evaluated for their antibacterial properties. Some studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with specific structural features:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Pyridine Substitution | Presence of pyridine enhances interaction with biological targets | Increases potency against cancer cell lines |

| Alkyl Substituents | Variations in alkyl chain length and branching can affect solubility and permeability | Modulates bioavailability and efficacy |

| Functional Groups | Amine and carboxamide functionalities are crucial for receptor binding | Essential for anticancer and antibacterial activities |

Case Studies

- Case Study on Cytotoxicity : A recent study evaluated the effects of various thiophene derivatives on MCF-7 cells, revealing that modifications in the alkyl chains significantly influenced cytotoxicity levels. The most potent derivative exhibited an IC50 value of 0.65 μM .

- Case Study on Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiophene-based compounds against multi-drug resistant strains of bacteria, demonstrating promising results with MIC values significantly lower than traditional antibiotics .

Q & A

Q. What are the key steps in synthesizing 2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide?

- Methodological Answer : Synthesis typically involves: (i) Cyclization of a diene precursor with sulfur to form the thiophene core. (ii) Electrophilic substitution to introduce ethyl and methyl groups at positions 4 and 4. (iii) Amide coupling between the thiophene-3-carboxylic acid derivative and pyridin-3-ylmethylamine. Reaction conditions (e.g., DCC/DMAP coupling agents, anhydrous solvents) must be optimized to minimize side products.

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters include:

- Bond angles and lengths (e.g., C–C = ~1.48 Å, S–C = ~1.71 Å).

- Torsion angles to confirm stereochemistry.

- Hydrogen bonding networks (e.g., N–H···O interactions).

Data refinement using software like SHELXL ensures accuracy .

Q. What preliminary assays are used to evaluate its bioactivity?

- Methodological Answer :

- Plasma Stability : Incubate with fresh rat plasma at 37°C; quantify degradation via LC-MS at intervals (0, 15, 30, 60 min) .

- Microsomal Stability : Use rat liver microsomes with NADPH cofactors; monitor metabolic half-life .

- Antimicrobial Screening : Test against Gram-positive/negative bacterial and fungal strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

- Methodological Answer : (i) Synthesize derivatives with modified substituents (e.g., pyridinyl vs. phenyl groups). (ii) Test inhibitory activity against kinases (e.g., JNK1) using TR-FRET assays (Invitrogen LanthaScreen™ platform). (iii) Correlate substituent electronegativity/hydrophobicity with IC₅₀ values. Key SAR Findings for Analogues :

| Substituent Position | Modification | Effect on JNK1 Inhibition |

|---|---|---|

| Pyridin-3-ylmethyl | Bulkier groups (e.g., benzyl) | Reduced activity due to steric hindrance |

| Thiophene-5-methyl | Electron-donating groups | Enhanced binding affinity |

- Reference: and detail SAR strategies .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors, aromatic residues) using tools like Schrödinger Phase.

- Molecular Docking : Simulate binding to adenosine receptors (e.g., A2aR) with AutoDock Vina; validate via MD simulations (NAMD/GROMACS).

- 3D-QSAR : Align compounds with known antagonists to derive CoMFA/CoMSIA models .

Q. How to resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer : (i) Verify assay conditions: Check metabolite interference (e.g., plasma protein binding). (ii) Use orthogonal assays: Confirm enzyme inhibition via DELFIA (Eu-labeled antibodies) and SPR. (iii) Perform pharmacokinetic studies: Measure bioavailability, tissue distribution, and clearance rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.